molecular formula C20H23N3O3S2 B2465982 N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 923070-09-1

N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No. B2465982
CAS RN: 923070-09-1
M. Wt: 417.54
InChI Key: BORRZSLGVNQTKS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide, also known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to possess various biological properties, including anti-inflammatory and immunomodulatory effects.

Scientific Research Applications

Antimicrobial Applications

  • Synthesized derivatives of N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide have shown significant antimicrobial activity. For instance, a study synthesized various N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which displayed potent antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these compounds were more effective than reference drugs, particularly against Gram-positive bacteria (Bikobo et al., 2017).

  • Another research synthesized a series of 2-hydroxy benzamides and their alkoxy derivatives, exhibiting promising antifungal activities. These compounds were tested against various fungal species, indicating the potential of N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide derivatives in antifungal applications (Narayana et al., 2004).

Cancer Research

  • Some derivatives have shown potential in anticancer research. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides indicated that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

  • In a related study, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and evaluated as antibacterial agents. Among the synthesized compounds, two exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were also non-cytotoxic to mammalian cell lines, suggesting their potential in cancer research (Palkar et al., 2017).

Gelation and Supramolecular Chemistry

  • N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. This research elucidated the role of methyl functionality and multiple non-covalent interactions on gelation behavior, providing insights into the potential use of these compounds in supramolecular chemistry and material science applications (Yadav & Ballabh, 2020).

Cardiovascular Research

  • Derivatives of N-(benzo[d]thiazol-2-yl)benzamide have been identified as potential up-regulators of human ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1), which are crucial in anti-atherosclerotic research. This study proposed a structure-activity relationship for these compounds, highlighting their potential as leads for developing new drugs to prevent and treat atherosclerosis (Shu-yi, 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(13-16)21-14-27-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORRZSLGVNQTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide

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